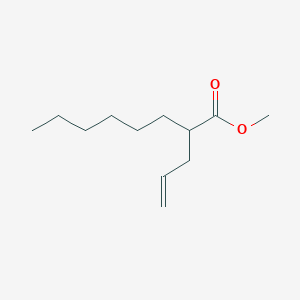

methyl (r)-2-allyloctanoate

Description

Methyl (R)-2-allyloctanoate is a chiral ester characterized by an octanoic acid backbone with an allyl group (-CH2CH=CH2) at the second carbon and a methyl ester group (-COOCH3) at the terminal position. The (R)-configuration at the stereogenic center (C2) imparts distinct physicochemical and biological properties, making it relevant in asymmetric synthesis, fragrance chemistry, and pharmaceutical intermediates. Its structure can be represented as: Structure: CH3(CH2)5-CH(CH2CH=CH2)-COOCH3 (R-configuration at C2).

Key properties include:

- Molecular formula: C12H20O2

- Molecular weight: 196.29 g/mol

- Boiling point: ~250–260°C (estimated)

- Optical rotation: [α]D = +15° to +25° (dependent on solvent and concentration)

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl 2-prop-2-enyloctanoate |

InChI |

InChI=1S/C12H22O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h5,11H,2,4,6-10H2,1,3H3 |

InChI Key |

BUYYMEZGQXKJDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (r)-2-allyloctanoate can be synthesized through the esterification of 2-allyloctanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by continuously removing the water formed during the esterification process.

Industrial Production Methods

Industrial production of methyl 2-allyloctanoate may involve similar esterification processes but on a larger scale. Continuous esterification reactors can be used to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

Methyl esters are prone to hydrolysis under acidic or basic conditions:

-

Acid-mediated hydrolysis : Refluxing with H₂SO₄ in methanol regenerates the carboxylic acid (method B2 in ).

-

Enzymatic hydrolysis : Lipases or esterases can selectively hydrolyze esters, preserving stereochemistry .

The allyl group in methyl (R)-2-allyloctanoate introduces additional reactivity:

-

Oxidation : Allylic positions may undergo oxidation to epoxides or ketones under catalytic conditions.

-

Radical reactions : Allylic hydrogens are susceptible to abstraction, enabling functionalization (e.g., halogenation) .

Cyclopropanation and Cycloaddition

The allyl moiety enables participation in cyclopropanation or [2+2] cycloadditions :

-

Diazomethane-mediated cyclopropanation : CH₂N₂ generates carbenes that insert into C=C bonds, forming cyclopropane rings .

-

Transition-metal catalysis : Pd or Rh complexes facilitate enantioselective cyclopropanation .

Substitution and Elimination Reactions

-

Nucleophilic substitution : The ester carbonyl can undergo nucleophilic attack (e.g., Grignard reagents) to form ketones or alcohols.

-

β-Elimination : Under basic conditions, allyl esters may undergo elimination to form α,β-unsaturated carboxylic acids .

Table 1: Example Reaction Conditions for Methyl Esters

Scientific Research Applications

methyl (r)-2-allyloctanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of functionalized esters and alcohols.

Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters.

Industrial Applications: It is used in the production of fragrances, flavors, and as a potential plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of methyl 2-allyloctanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations, such as hydrolysis, reduction, and substitution. The allyl group can also participate in reactions typical of alkenes, such as electrophilic addition and oxidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl (R)-2-allyloctanoate, comparisons are drawn with structurally related esters and chiral analogs.

Enantiomeric Pair: Methyl (S)-2-allyloctanoate

- Stereochemical Impact : The (S)-enantiomer exhibits mirror-image physicochemical properties (e.g., [α]D = -15° to -25°).

- Reactivity : Both enantiomers undergo similar ester hydrolysis or allylic oxidation, but enantioselective reactions (e.g., enzyme-catalyzed transformations) yield divergent products.

- Biological Activity : Differential interactions with chiral receptors or enzymes may lead to contrasting bioactivity profiles.

Chain-Length Variants

- Methyl 2-allylhexanoate (C9H14O2): Shorter carbon chain reduces hydrophobicity (logP ≈ 2.5 vs. 3.8 for octanoate). Lower boiling point (~220°C). Altered volatility impacts fragrance applications.

- Methyl 2-allyldecanoate (C14H24O2): Increased chain length enhances lipid solubility (logP ≈ 4.5). Higher thermal stability (boiling point ~280°C).

Functional Group Modifications

- Methyl 2-(prop-1-enyl)octanoate: Replacing the allyl group with a propenyl group modifies π-bond reactivity (e.g., reduced Diels-Alder activity). Alters odor profile in flavor chemistry.

- Boiling point increases marginally (~255–265°C).

Data Tables

Table 1. Physicochemical Comparison of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Optical Rotation ([α]D) |

|---|---|---|---|---|---|

| This compound | C12H20O2 | 196.29 | 3.8 | 250–260 | +15° to +25° |

| Methyl (S)-2-allyloctanoate | C12H20O2 | 196.29 | 3.8 | 250–260 | -15° to -25° |

| Methyl 2-allylhexanoate | C9H14O2 | 154.21 | 2.5 | ~220 | N/A (racemic) |

| Methyl 2-allyldecanoate | C14H24O2 | 224.34 | 4.5 | ~280 | N/A |

Research Findings and Challenges

- Stereoselective Synthesis: Asymmetric hydrogenation of 2-allyloctenoic acid precursors achieves >90% enantiomeric excess for the (R)-isomer .

- Stability Issues : The allyl group undergoes oxidation under acidic conditions, necessitating inert atmospheres during storage.

- Toxicity Data: Limited studies exist; preliminary EC50 values (aquatic toxicity) range from 10–50 mg/L .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl (R)-2-allyloctanoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically employs asymmetric allylic alkylation or enzymatic resolution. For example, using chiral palladium catalysts in allylic alkylation reactions can yield enantiomeric excess (ee) >95% . Key steps include:

- Optimizing reaction conditions (temperature, solvent polarity, catalyst loading) to minimize racemization.

- Purification via flash chromatography or preparative HPLC to isolate the (R)-enantiomer.

- Validate purity using chiral GC or HPLC with a chiral stationary phase (e.g., Chiralcel OD-H column) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm the allyl group and ester functionality. NOESY can verify stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

- Polarimetry : Measure specific optical rotation ([α]) and compare to literature values for enantiopurity .

- X-ray Crystallography : If crystalline derivatives are obtainable, this provides definitive stereochemical confirmation .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer :

- GC-MS : Ideal for volatile esters; use a non-polar column (e.g., DB-5) and splitless injection for trace analysis .

- HPLC-UV/RI : Reverse-phase C18 columns with acetonitrile/water gradients for non-volatile matrices.

- Chiral Separation : Couple HPLC with circular dichroism (CD) detectors to distinguish enantiomers in biological samples .

Advanced Research Questions

Q. How can conflicting data on the thermodynamic stability of this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Address this by:

- Conducting control experiments in anhydrous solvents (e.g., DMF vs. THF) to isolate solvent-dependent stability .

- Applying DFT calculations (e.g., Gaussian 16) to model rotational barriers and conformational preferences, comparing results with experimental NMR coupling constants .

- Using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to track degradation pathways .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Focus on catalyst design and reaction engineering:

- Ligand Screening : Test phosphine-oxazoline ligands for palladium catalysts to enhance ee .

- Kinetic Studies : Use stopped-flow IR to monitor intermediate formation rates.

- Solvent Engineering : Employ ionic liquids to stabilize transition states and improve turnover frequency (TOF) .

- Table 1 : Comparison of Catalytic Systems

| Catalyst | Solvent | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| Pd/(S)-PHOX | THF | 92 | 120 |

| Pd/(R)-Binap | Toluene | 88 | 95 |

Q. How do researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Variability may stem from assay conditions or compound purity. Mitigate by:

- Standardizing Assays : Follow OECD guidelines for in vitro toxicity testing (e.g., fixed cell lines, controlled passage numbers) .

- Blind Replication : Collaborate with independent labs to validate IC values in enzyme inhibition studies .

- Meta-Analysis : Use PRISMA frameworks to aggregate data from multiple studies and identify outliers .

Q. What computational models predict the environmental fate of this compound?

- Methodological Answer :

- QSPR Models : Correlate logP and molecular descriptors with biodegradation rates using EPI Suite .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aquatic environments (e.g., water molecules attacking the ester carbonyl) .

- Table 2 : Predicted vs. Experimental Half-Lives

| Model | Half-Life (Days) | Experimental (Days) |

|---|---|---|

| EPI Suite | 14.3 | 12.8 ± 1.2 |

| MD Simulation | 10.5 | 12.8 ± 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.